2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

WNT pathway inhibition HEK293 reporter assay Structure-Activity Relationship (SAR)

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS 1450790-56-3, PubChem CID belongs to the 2-aryl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one class, a fused pyrimidine scaffold featuring a 4-trifluoromethoxyphenyl substituent at the 2-position. This core has been explored in kinase inhibitor programs and WNT pathway modulation, making the scaffold relevant for oncology and inflammation research.

Molecular Formula C14H11F3N2O3
Molecular Weight 312.24 g/mol
Cat. No. B15056351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
Molecular FormulaC14H11F3N2O3
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H11F3N2O3/c15-14(16,17)22-9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)
InChIKeyBFFYBLQYHDJUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one – Procurement-Ready Pyrano[4,3-d]pyrimidin-4-one Scaffold for Kinase & WNT Pathway Screening


2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS 1450790-56-3, PubChem CID 135741890) belongs to the 2-aryl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one class, a fused pyrimidine scaffold featuring a 4-trifluoromethoxyphenyl substituent at the 2-position [1]. This core has been explored in kinase inhibitor programs and WNT pathway modulation, making the scaffold relevant for oncology and inflammation research [2]. The compound carries a ChEMBL annotation (CHEMBL2419707) with curated bioactivity data, confirming it has been experimentally profiled in cell-based pathway assays rather than remaining an unexplored building block [3]. With a molecular weight of 312.24 g/mol and a computed XLogP3 of 1.8, it occupies a physicochemical space distinct from simpler phenyl or methyl-substituted analogs within the same scaffold series [1].

Why Generic Substitution of 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one Is Not Supported by Existing Quantitative Evidence


Although the 7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one scaffold accommodates multiple 2-aryl substituents, published head-to-head quantitative data demonstrate that even subtle changes at the 2-position produce large shifts in cellular pathway inhibitory activity [1]. In a single curated ChEMBL dataset evaluating WNT3A signaling inhibition in HEK293 cells under identical assay conditions, 2-aryl analogs spanning the same scaffold class exhibited IC50 values ranging from 3.6 nM to >8,000 nM — a >2,000-fold activity window [1]. This steep structure–activity relationship (SAR) means that a user replacing 2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one with a superficially similar analog (e.g., a 4-methoxyphenyl or 4-chlorophenyl derivative) cannot reliably extrapolate potency, selectivity, or even the direction of activity without generating new experimental data. Procurement decisions based on scaffold similarity alone therefore carry a high risk of obtaining a compound with functionally divergent biology.

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one: Quantitative Differentiation Evidence vs. Closest 2-Aryl Analogs


WNT3A Signaling Inhibitory Potency: Direct Head-to-Head Comparison Across Six 2-Aryl Pyrano[4,3-d]pyrimidin-4-one Analogs

In a direct head-to-head comparison using the identical ChEMBL-deposited WNT3A luciferase reporter assay in HEK293 cells (assay chembl2422476), 2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CHEMBL2419707) exhibited an IC50 of 1,220 nM [1]. Under the same conditions, the most potent analog in the series, CHEMBL2419698, showed an IC50 of 3.6 nM — approximately 340-fold more potent [1]. A closely related analog bearing a different 2-substituent (CHEMBL2419704) achieved an IC50 of 193 nM, approximately 6-fold more potent than the target compound [1]. Conversely, CHEMBL2419708 and CHEMBL2419691 displayed weaker activity with IC50 values of 3,000 nM and 6,610 nM, respectively — 2.5-fold and 5.4-fold less potent [1]. This quantitative ranking directly positions the target compound at an intermediate potency tier within the 2-aryl SAR series, distinct from both the low-nanomolar and low-micromolar analogs.

WNT pathway inhibition HEK293 reporter assay Structure-Activity Relationship (SAR)

Lipophilicity Differentiation: Computed LogP of 2-(4-(Trifluoromethoxy)phenyl) Analog vs. 4-Methoxy and 4-Methyl Substituted Congeners

The 4-trifluoromethoxy substituent imparts a distinct lipophilicity profile compared to common 2-aryl alternatives. The target compound has a computed XLogP3 of 1.8 [1]. In contrast, the 4-methoxyphenyl analog 2-(4-methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (molecular weight 258.28 g/mol) lacks the three fluorine atoms and is expected to have a lower LogP (estimated ~1.2 based on the loss of –OCF3 vs. –OCH3 group contributions) . The 4-trifluoromethyl analog (2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one) differs in that the –CF3 group replaces –OCF3, altering hydrogen-bond acceptor count from 7 to 6 and shifting LogP upward by approximately 0.5–0.7 units based on fragment-based estimates . These differences in lipophilicity and hydrogen-bond capacity affect membrane permeability, solubility, and off-target binding profiles, making the procurement choice consequential for ADME and selectivity outcomes.

Lipophilicity Physicochemical profiling Drug-likeness

Commercially Available Purity Grades and Vendor Differentiation for Procurement Decision-Making

Multiple vendors supply 2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one with differing purity specifications. Leyan (乐研) offers the compound at 98% purity (Catalog No. 1790831) , while Chemenu lists a 95% purity grade (Catalog No. CM505497) . MolCore provides an NLT 98% grade with ISO certification for pharmaceutical R&D . The 3% purity difference between the 95% and 98% grades corresponds to a potential 3% increase in byproduct or degradation content, which is significant for quantitative pharmacology assays where impurities at the 2–5% level can confound IC50 determinations, particularly in the low-micromolar to mid-nanomolar range where this compound is active. For the closest structural analog — 4-chloro-2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine (CAS 1956381-44-4) — the purity specification is 97% from Chemenu , indicating the 4-oxo compound is available at a higher certified purity (98% from Leyan/MolCore) than its 4-chloro counterpart.

Compound procurement Purity specification Vendor qualification

Core Scaffold Substituent Comparison: 4-Oxo vs. 4-Chloro vs. Unsubstituted Core – Hydrogen-Bonding Capacity and Synthetic Utility

The 4-oxo group of the target compound distinguishes it from two closely related analogs that share the identical 2-(4-(trifluoromethoxy)phenyl) substituent: the 4-chloro derivative (CAS 1956381-44-4) and the unsubstituted 4-position core (7,8-dihydro-3H-pyrano[4,3-d]pyrimidine, CAS 1545120-46-4) . The 4-oxo group functions as both a hydrogen-bond acceptor (contributing to H-bond acceptor count of 7) and a hydrogen-bond donor (N–H tautomer, donor count = 1) [1]. The 4-chloro analog lacks the H-bond donor and has a reduced acceptor count, while the unsubstituted core lacks both the 4-oxo functionality and the 2-aryl group entirely. This difference in hydrogen-bonding capacity directly impacts target engagement for kinases that require a donor–acceptor pair at the hinge-binding region. Additionally, the 4-oxo group provides a synthetic handle for further derivatization (e.g., O-alkylation, activation as a leaving group) that is not available with the 4-unsubstituted or 4-chloro scaffolds, making the target compound a more versatile intermediate for parallel library synthesis.

Scaffold derivatization Hydrogen bonding Medicinal chemistry building blocks

Trifluoromethoxy (–OCF3) vs. Trifluoromethyl (–CF3) Electronic and Metabolic Stability Differentiation

The –OCF3 group of the target compound provides a distinct electronic and metabolic profile compared to the –CF3 analog 2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one . The oxygen linker in –OCF3 reduces the strong electron-withdrawing effect of –CF3 (Hammett σp: –OCF3 ≈ 0.35 vs. –CF3 ≈ 0.54), resulting in a less electron-deficient aryl ring [1]. This difference alters the π-stacking and dipole interactions with aromatic binding pockets. More critically, the –OCF3 group is metabolized primarily through O-dealkylation pathways, whereas –CF3 is susceptible to oxidative defluorination via CYP450 enzymes, generating potentially toxic fluoride and difluoromethyl intermediates [1]. The –OCF3 substituent is therefore generally preferred in lead optimization programs where CYP450-mediated defluorination has been identified as a liability for –CF3-containing candidates. While no direct paired metabolic stability data is available for this specific scaffold, the class-level inference is well-established across medicinal chemistry literature and serves as a differentiating factor for procurement when both analogs are commercially available.

Metabolic stability Electron-withdrawing groups Oxidative metabolism

2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one: Application Scenarios Based on Quantitative Differentiation Evidence


WNT Pathway Chemical Biology: Intermediate-Potency Probe for Dose-Response and Partial Inhibition Studies

With an IC50 of 1,220 nM in the WNT3A luciferase reporter assay, 2-(4-(trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one occupies a defined intermediate potency tier that is 6.3-fold weaker than the potent analog CHEMBL2419704 (IC50 193 nM) but 2.5-fold stronger than CHEMBL2419708 (IC50 3,000 nM) [1]. This makes it suitable for chemical biology studies requiring partial WNT pathway inhibition, where complete pathway shutdown by low-nanomolar compounds (e.g., CHEMBL2419698 at 3.6 nM) would mask nuanced phenotypes or feedback activation. The compound can serve as a reference point for SAR expansion, enabling researchers to systematically explore the potency range between 200 nM and 3,000 nM by comparing results with the flanking analogs in the series.

Kinase Hinge-Binder Pharmacophore Optimization: Leveraging the 4-Oxo Donor–Acceptor Pair

The 4-oxo group provides both a hydrogen-bond donor (N–H) and an acceptor (C=O), a donor–acceptor pair that maps to the hinge region of multiple kinase targets [1]. In contrast, the 4-chloro analog (CAS 1956381-44-4) provides only an acceptor and cannot form the canonical hinge-binding bidentate interaction without further synthetic elaboration . Researchers building kinase-focused libraries can procure the 4-oxo compound as a pre-validated hinge-binding fragment, eliminating two to three synthetic steps required to install a donor–acceptor motif on the 4-chloro scaffold. The 98%-pure material from Leyan or MolCore provides sufficient purity for direct use in biochemical kinase assays without re-purification .

Lead Optimization for Metabolic Stability: –OCF3 Replacement of –CF3 to Mitigate CYP450 Defluorination Risk

For programs that have identified CYP450-mediated oxidative defluorination as a metabolic liability in a –CF3-containing lead series, the –OCF3 analog offers a structurally conservative replacement with a distinct metabolic pathway (O-dealkylation) [1]. While the two compounds have similar molecular shapes, the difference in Hammett σp (–OCF3 ≈ 0.35 vs. –CF3 ≈ 0.54) also reduces the electron deficiency of the aryl ring, which can improve selectivity against off-targets that favor electron-poor aromatic interactions [1]. Procurement of the –OCF3 compound enables head-to-head metabolic stability comparison in hepatocyte or microsomal assays without requiring custom synthesis.

Combinatorial Library Synthesis: 4-Oxo Functional Handle for Parallel Derivatization

The 4-oxo group serves as a synthetic handle for O-alkylation, sulfonation, or phosphoramidite coupling, enabling parallel library expansion at a position that directly affects both pharmacophore geometry and physicochemical properties [1]. The 4-chloro analog, while also amenable to derivatization, requires palladium-catalyzed cross-coupling conditions that are less tolerant of diverse functional groups and involve higher catalyst costs. The 98% purity grade from Leyan (Cat. 1790831) provides a reliable starting material for library synthesis, with the 3% purity advantage over the 95% Chemenu grade reducing the likelihood of side reactions from impurities during parallel chemistry .

Quote Request

Request a Quote for 2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.